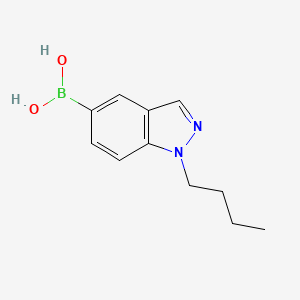

(1-Butylindazol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Butylindazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Wirkmechanismus

Target of Action

The primary target of (1-Butylindazol-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is stable and readily prepared . It’s also environmentally benign, which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. The compound is known to be stable and environmentally benign , suggesting it can maintain its efficacy under various environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylindazol-5-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, one common method is the reaction of an organolithium or Grignard reagent with a boric ester like trimethyl borate at low temperatures to prevent over-alkylation . Another method involves the iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting boronate esters .

Industrial Production Methods

Industrial production of boronic acids often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of method depends on the specific requirements of the production process, including the desired scale, cost, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Butylindazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: The Suzuki–Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling produces biaryl compounds, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

(1-Butylindazol-5-yl)boronic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- 4-Methylphenylboronic acid

- 2-Thienylboronic acid

- 3-Pyridylboronic acid

Uniqueness

(1-Butylindazol-5-yl)boronic acid is unique due to its indazole moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective binding and reactivity are required. Compared to other boronic acids, it offers distinct advantages in terms of stability and reactivity .

Biologische Aktivität

(1-Butylindazol-5-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to an indazole ring. The presence of the boronic acid moiety allows for interactions with various biological targets, particularly enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C12H14B N3O2 |

| Molecular Weight | 227.06 g/mol |

| CAS Number | 2377607-59-3 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl groups in target proteins, which can modulate their activity. This mechanism is particularly relevant in enzyme inhibition, where the compound can interfere with the active site of enzymes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's cytotoxic effects are mediated through apoptosis induction and cell cycle arrest.

Key Findings:

- Cytotoxicity : IC50 values for MCF-7 cells were reported at approximately 18.76 µg/mL .

- Mechanism : Induces apoptosis via mitochondrial pathway activation .

Antibacterial Activity

The compound has also been studied for its antibacterial properties. It shows effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis.

Key Findings:

- Effective concentration against E. coli: 6.50 mg/mL .

- Potential for use in developing antibacterial agents.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, including:

- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase : High inhibition with an IC50 of 3.12 µg/mL.

- Urease : Strong inhibition with an IC50 of 1.10 µg/mL .

Case Studies and Research Findings

- Antioxidant Activity : A related study found that boronic acid derivatives possess strong antioxidant properties, which could enhance the therapeutic profile of this compound in combination therapies .

- Histological Evaluations : In vivo studies have shown that formulations containing this compound do not exhibit significant toxicity in healthy tissues while effectively targeting cancerous cells .

- Pharmaceutical Applications : Due to its enzyme inhibition properties, this compound is being explored as a lead compound for drug development targeting neurodegenerative diseases and cancers .

Eigenschaften

IUPAC Name |

(1-butylindazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O2/c1-2-3-6-14-11-5-4-10(12(15)16)7-9(11)8-13-14/h4-5,7-8,15-16H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZVQQBAVOIRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.